molecular formula C21H15N3O5S B11140318 3-{(Z)-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

3-{(Z)-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

Cat. No.: B11140318
M. Wt: 421.4 g/mol
InChI Key: IQNCEHRGJUVMKD-ZDLGFXPLSA-N
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Description

3-{[(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound with a unique structure that combines elements of benzodioxin, triazolothiazole, and phenyl acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE typically involves multiple steps, starting with the preparation of the benzodioxin and triazolothiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as mass spectrometry and chromatography, is essential for monitoring the reaction progress and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

3-{[(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE is unique due to its combination of benzodioxin, triazolothiazole, and phenyl acetate moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H15N3O5S

Molecular Weight

421.4 g/mol

IUPAC Name

[3-[(Z)-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C21H15N3O5S/c1-12(25)28-14-6-4-5-13(9-14)10-18-20(26)24-21(30-18)22-19(23-24)17-11-27-15-7-2-3-8-16(15)29-17/h2-10,17H,11H2,1H3/b18-10-

InChI Key

IQNCEHRGJUVMKD-ZDLGFXPLSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2

Origin of Product

United States

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